molecular formula C13H18O B14001885 4,4-Dimethyl-1-phenylpentan-2-one CAS No. 6303-84-0

4,4-Dimethyl-1-phenylpentan-2-one

Cat. No.: B14001885
CAS No.: 6303-84-0
M. Wt: 190.28 g/mol
InChI Key: GUGWJSWTOXBXTO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenylpentan-2-one, also known as benzylneopentylketon, is an organic compound with the molecular formula C₁₃H₁₈O. It is a ketone characterized by a phenyl group attached to a pentanone backbone with two methyl groups at the fourth carbon position. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-1-phenylpentan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with 4,4-dimethyl-2-pentanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4-Dimethyl-1-phenylpentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-phenylpentan-2-one is unique due to the presence of both the phenyl group and two methyl groups at the fourth carbon position, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

6303-84-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4,4-dimethyl-1-phenylpentan-2-one

InChI

InChI=1S/C13H18O/c1-13(2,3)10-12(14)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

GUGWJSWTOXBXTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)CC1=CC=CC=C1

Origin of Product

United States

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